molecular formula C₂₇H₄₄O₅ B1141494 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester CAS No. 75672-24-1

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester

Cat. No.: B1141494
CAS No.: 75672-24-1
M. Wt: 448.64
InChI Key:
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Future Directions

While specific future directions for 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester are not available, it is a high-quality intermediate used in pharmaceutical research and development . It’s a reliable reference material that meets strict industry standards .

Biochemical Analysis

Biochemical Properties

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is involved in various biochemical reactions, particularly in the preparation of bile acids and 3β-Ursodeoxycholic Acid . It interacts with several enzymes and proteins, including lipase-based biocatalysts, which facilitate its transesterification with methyl acetoacetate . These interactions are essential for the synthesis of bile acid derivatives, which have significant implications in metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in bile acid synthesis, thereby impacting the overall metabolic flux within cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in the preparation of bile acids, interacting with enzymes such as 12α-hydroxysteroid dehydrogenase (12α-HSDH) to facilitate the oxidation of hydroxyl groups. These interactions lead to the formation of bile acid derivatives, which play a crucial role in metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Its degradation over time can lead to variations in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic processes, while higher doses may lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to bile acid synthesis. It interacts with enzymes such as 12α-hydroxysteroid dehydrogenase (12α-HSDH) and other cofactors to facilitate the oxidation of hydroxyl groups and the formation of bile acid derivatives. These interactions are essential for maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments, thereby affecting its overall activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . These localization mechanisms are essential for its role in metabolic processes and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Acetyl Ursodeoxycholic Acid Methyl Ester typically involves the acetylation of ursodeoxycholic acid followed by esterification. One common method includes the use of acetic anhydride and a catalyst such as pyridine to acetylate the hydroxyl group at the 7th position of ursodeoxycholic acid. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its application in research and potential therapeutic uses .

Chemical Reactions Analysis

Types of Reactions

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ursodeoxycholic acid, which can be further utilized in biochemical research and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities. These modifications enhance its stability and solubility, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJBQFRZSVOFFB-HGDNJWNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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